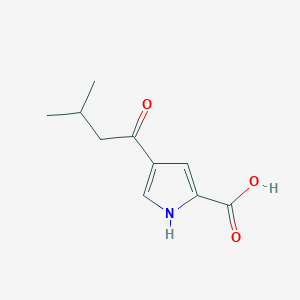
4-(3-甲基丁酰)-1H-吡咯-2-羧酸
货号 B2606781
CAS 编号:
478259-56-2
分子量: 195.218
InChI 键: DIEDQONRVPGUNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It seems to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “3-methylbutanoyl” part suggests the presence of a 3-methylbutanoyl group, which is a branched-chain alkyl group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or other similar methods, followed by the attachment of the 3-methylbutanoyl group and the carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the 3-methylbutanoyl group, and the carboxylic acid group. Pyrrole rings are aromatic and can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic .科学研究应用
Flavor Enhancement in Arabica Specialty Coffee
- Application : 3-MBM, either alone or in conjunction with other MECs, can serve as a marker for flavor quality in coffee production .
Betti Reaction Product for Medicinal Chemistry
- Application : This product could find utility in medicinal chemistry due to its unique structure and potential biological activities .
Chlorogenic Acid Derivative
作用机制
安全和危害
属性
IUPAC Name |
4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)3-9(12)7-4-8(10(13)14)11-5-7/h4-6,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDQONRVPGUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2606701.png)

![2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2606704.png)
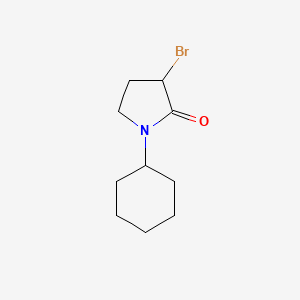
![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)

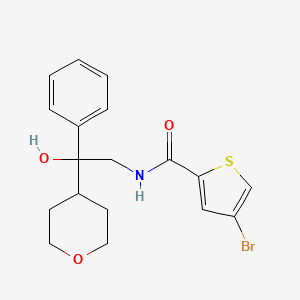
![2-[[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2606714.png)
![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)
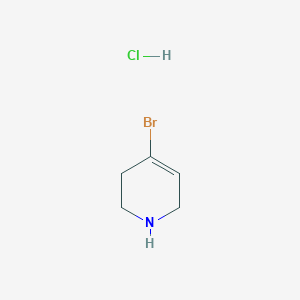
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606718.png)
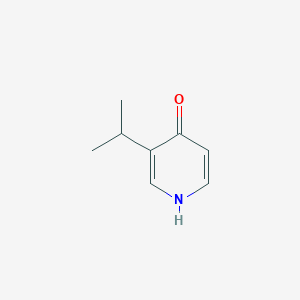
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2606721.png)